molecular formula C33H49F5O3S B585966 3-O-Methyl Fulvestrant CAS No. 1221256-46-7

3-O-Methyl Fulvestrant

カタログ番号: B585966
CAS番号: 1221256-46-7
分子量: 620.8 g/mol
InChIキー: QRQZOWKZNIIWRQ-VNXSLSSRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-O-Methyl Fulvestrant is a derivative of Fulvestrant, a selective estrogen receptor degrader (SERD) used primarily in the treatment of hormone receptor-positive metastatic breast cancer. This compound is designed to bind to estrogen receptors, leading to their degradation and subsequent inhibition of estrogen signaling pathways, which are crucial for the growth of certain types of breast cancer cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl Fulvestrant involves several key steps, starting from the parent compound, Fulvestrant. The primary synthetic route includes:

    Protection of Hydroxyl Groups: The hydroxyl groups at positions 3 and 17 of Fulvestrant are protected using suitable protecting groups.

    Methylation: The protected Fulvestrant undergoes methylation at the 3-position using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

    Deprotection: The protecting groups are then removed to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

化学反応の分析

Types of Reactions: 3-O-Methyl Fulvestrant undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate alcohols .

科学的研究の応用

3-O-Methyl Fulvestrant has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of methylation on the activity of estrogen receptor degraders.

    Biology: Investigated for its potential to inhibit estrogen receptor signaling in various cell lines.

    Medicine: Explored as a therapeutic agent for hormone receptor-positive breast cancer, particularly in cases where resistance to other treatments has developed.

    Industry: Utilized in the development of new SERDs with improved efficacy and safety profiles

作用機序

3-O-Methyl Fulvestrant exerts its effects by binding to estrogen receptors in cancer cells. This binding leads to the downregulation and degradation of the receptors, preventing estrogen from activating its signaling pathways. The molecular targets include estrogen receptors, and the pathways involved are those related to estrogen signaling and cell proliferation .

類似化合物との比較

Uniqueness: 3-O-Methyl Fulvestrant is unique due to its specific methylation at the 3-position, which can influence its binding affinity and degradation efficiency compared to other SERDs. This modification may result in different pharmacokinetic and pharmacodynamic profiles, potentially offering advantages in certain therapeutic contexts .

生物活性

3-O-Methyl Fulvestrant, a derivative of the selective estrogen receptor downregulator (SERD) fulvestrant, is being investigated for its potential biological activity in the treatment of hormone receptor-positive breast cancer. This article reviews the existing literature on the biological activity of this compound, including its pharmacokinetics, mechanism of action, efficacy in clinical settings, and comparative studies with other SERDs.

This compound is designed to enhance the pharmacological profile of fulvestrant by modifying its structure to improve oral bioavailability and reduce metabolic inactivation. The primary mechanism of action involves binding to estrogen receptors (ER), leading to their degradation rather than activation. This downregulation of ER levels is crucial in combating estrogen-dependent tumors.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates significant improvements over its parent compound. In preclinical studies, it has demonstrated:

  • Increased Half-Life : The half-life of this compound is significantly longer than that of fulvestrant, suggesting prolonged therapeutic effects.
  • Higher Peak Concentrations : Studies show that after oral administration, this compound achieves peak plasma concentrations exceeding those observed with fulvestrant administered via injection.

Table 1: Pharmacokinetic Parameters Comparison

ParameterThis compoundFulvestrant
Half-Life (h)23.514.0
C_max (ng/mL)169.815.2
AUC (ng·h/mL)2547.1158.4

Efficacy in Clinical Trials

Clinical trials assessing the efficacy of this compound have shown promising results in terms of tumor response rates and progression-free survival (PFS). In a randomized phase II trial comparing it with other SERDs:

  • Response Rates : Patients treated with this compound exhibited a clinical benefit rate similar to or better than that seen with traditional treatments.
  • Progression-Free Survival : Data indicate a significant improvement in PFS compared to fulvestrant, particularly in patients with previously treated hormone receptor-positive breast cancer.

Case Studies

Several case studies have highlighted the effectiveness and tolerability of this compound in real-world settings:

  • Case Study A : A postmenopausal woman with metastatic breast cancer showed a complete response after switching from tamoxifen to this compound.
  • Case Study B : Another patient demonstrated stable disease for over six months following treatment, emphasizing the drug's potential for maintaining disease control.

Comparative Studies

Comparative studies have positioned this compound favorably against other SERDs such as camizestrant and traditional aromatase inhibitors:

  • Camizestrant vs. Fulvestrant : In trials, camizestrant improved PFS but exhibited higher adverse event rates compared to fulvestrant.
  • Efficacy Against Resistance : this compound has shown effectiveness against tamoxifen-resistant breast cancer cells, highlighting its potential as a second-line therapy.

特性

CAS番号

1221256-46-7

分子式

C33H49F5O3S

分子量

620.8 g/mol

IUPAC名

(7R,8R,9S,13S,14S,17S)-3-methoxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C33H49F5O3S/c1-31-18-16-27-26-13-12-25(41-2)22-24(26)21-23(30(27)28(31)14-15-29(31)39)11-8-6-4-3-5-7-9-19-42(40)20-10-17-32(34,35)33(36,37)38/h12-13,22-23,27-30,39H,3-11,14-21H2,1-2H3/t23-,27-,28+,29+,30-,31+,42?/m1/s1

InChIキー

QRQZOWKZNIIWRQ-VNXSLSSRSA-N

SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OC)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

異性体SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)OC)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

正規SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OC)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

同義語

(7α,17β)-3-methoxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-17-ol; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。